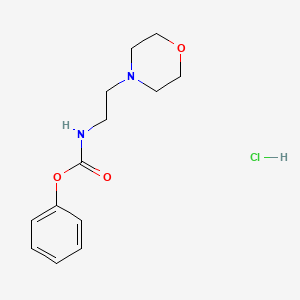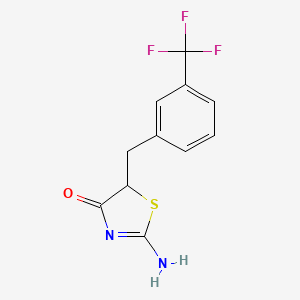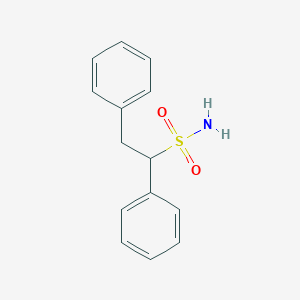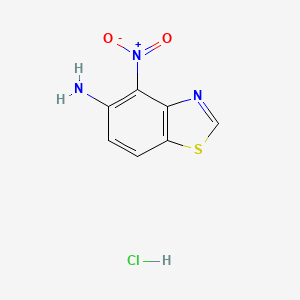
N-(2-((2-cyanoethyl)thio)phenyl)-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-cyanoethyl)thio)phenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a cyanoethylthio group attached to a phenyl ring, which is further connected to a dichlorophenoxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-cyanoethyl)thio)phenyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:
Formation of the Cyanoethylthio Group: This step involves the reaction of a thiol with acrylonitrile to form the cyanoethylthio group.
Attachment to the Phenyl Ring: The cyanoethylthio group is then attached to a phenyl ring through a substitution reaction.
Formation of the Dichlorophenoxy Acetamide Moiety: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid, which is then converted to its acyl chloride form.
Final Coupling: The acyl chloride is then reacted with the substituted phenyl ring to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-cyanoethyl)thio)phenyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The cyanoethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-((2-cyanoethyl)thio)phenyl)-2-(2,4-dichlorophenoxy)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of other compounds.
Biology: Potential use in biochemical studies or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-((2-cyanoethyl)thio)phenyl)-2-(2,4-dichlorophenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, affecting their activity and leading to a physiological response. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Methylthio)phenyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with a methylthio group instead of a cyanoethylthio group.
N-(2-(Ethylthio)phenyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with an ethylthio group instead of a cyanoethylthio group.
Uniqueness
The presence of the cyanoethylthio group in N-(2-((2-cyanoethyl)thio)phenyl)-2-(2,4-dichlorophenoxy)acetamide may confer unique chemical and biological properties compared to its analogs. This could include differences in reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S/c18-12-6-7-15(13(19)10-12)23-11-17(22)21-14-4-1-2-5-16(14)24-9-3-8-20/h1-2,4-7,10H,3,9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOYYFYNJWUORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)SCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(1H-pyrrol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2712285.png)


![(E)-N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2712293.png)





![N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide](/img/structure/B2712302.png)

![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(phenylamino)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2712304.png)
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2712305.png)

